

# An In-depth Technical Guide to Centbucridine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Centbucridine is a quinoline derivative local anesthetic developed at the Central Drug Research Institute in India.[1][2] Unlike traditional local anesthetics, which are classified as esters or amides, centbucridine possesses a unique chemical structure that contributes to its distinct pharmacological profile.[2] This document provides a comprehensive technical overview of centbucridine, detailing its chemical structure, physicochemical properties, pharmacology, and toxicology. It includes structured data tables, detailed experimental protocols from foundational studies, and visualizations of its mechanism of action and experimental workflows to serve as a resource for research and drug development professionals.

#### **Chemical Identity and Structure**

**Centbucridine** is chemically known as N-butyl-1,2,3,4-tetrahydroacridin-9-amine. It is typically used as the hydrochloride salt to improve its stability and solubility in aqueous solutions.

Chemical Structure of **Centbucridine** Hydrochloride

Centbucridine Hydrochloride Structure



| Identifier                 | Value                                                                                                                              |  |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name                 | N-butyl-1,2,3,4-tetrahydroacridin-9-<br>amine;hydrochloride[3]                                                                     |  |
| CAS Number                 | 82636-28-0 (HCI)[3]                                                                                                                |  |
| 785727-86-8 (free base)[4] |                                                                                                                                    |  |
| Molecular Formula          | C <sub>17</sub> H <sub>23</sub> ClN <sub>2</sub> [3]                                                                               |  |
| Molecular Weight           | 290.8 g/mol [3]                                                                                                                    |  |
| Canonical SMILES           | CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl                                                                                                  |  |
| InChI                      | InChI=1S/C17H22N2.CIH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3, (H,18,19);1H[3] |  |
| InChlKey                   | NXPBZLHQSPLKQA-UHFFFAOYSA-N[3]                                                                                                     |  |
| PubChem CID                | 6918423[3]                                                                                                                         |  |
| Synonyms                   | Bucricaine hydrochloride, Centoblok[3]                                                                                             |  |

## **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile.

| Property           | Value                                                                |
|--------------------|----------------------------------------------------------------------|
| Appearance         | Solid powder[4]                                                      |
| Solubility         | Soluble in DMSO[2]                                                   |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[2] |



Note: Experimentally determined values for melting point, pKa, and octanol-water partition coefficient are not readily available in the reviewed literature. These are critical parameters that would require experimental determination for a complete profile.

## Pharmacology Mechanism of Action

Like other local anesthetics, the primary mechanism of action for **centbucridine** is the blockade of voltage-gated sodium channels in neuronal membranes. By reversibly binding to the channel, **centbucridine** inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action effectively blocks nerve conduction, resulting in a loss of sensation in the localized area.





Click to download full resolution via product page

Figure 1: Proposed mechanism of centbucridine blocking voltage-gated sodium channels.

### **Pharmacodynamics**



**Centbucridine** is a highly potent local anesthetic. Foundational studies in animals demonstrated that it is approximately 5 to 8 times more potent than lidocaine.[5] Clinical studies have confirmed its higher potency, showing that a 0.5% solution of **centbucridine** provides comparable or superior anesthesia to a 2% solution of lidocaine.[6]

A key distinguishing feature of **centbucridine** is its intrinsic vasoconstrictor property.[1][2] This contrasts with most other local anesthetics like lidocaine, which have vasodilatory effects and require the addition of a vasoconstrictor such as adrenaline to prolong their duration of action and reduce systemic absorption.[5] The inherent vasoconstriction of **centbucridine** may contribute to its longer duration of action and favorable safety profile, particularly in patients where adrenaline is contraindicated.[6]

| Pharmacodynamic<br>Parameter | Centbucridine (0.5%)                             | Lidocaine (2% with Adrenaline)          | Reference |
|------------------------------|--------------------------------------------------|-----------------------------------------|-----------|
| Potency                      | 4-5 times more potent than lidocaine             | Standard                                | [1]       |
| Onset of Action              | Rapid, comparable to lidocaine                   | Rapid                                   | [5]       |
| Duration of Action           | Significantly longer                             | Shorter                                 | [7]       |
| Cardiovascular Effects       | Minimal effects on blood pressure and pulse rate | Potential for changes due to adrenaline | [6]       |

#### **Toxicology**

The acute toxicity of **centbucridine** has been evaluated in several animal species.



| Species | Route           | LD50 (mg/kg) | Reference |
|---------|-----------------|--------------|-----------|
| Mouse   | Intraperitoneal | 25           | [5]       |
| Mouse   | Subcutaneous    | 26           | [8]       |
| Rat     | Subcutaneous    | 45           | [8]       |
| Monkey  | Subcutaneous    | 10.5         | [8]       |

Studies on genotoxicity, teratogenicity, and neurotoxicity have also been conducted, demonstrating a wide margin of safety.[9]

#### **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols used in the foundational preclinical and clinical studies of **centbucridine**.

#### **Determination of Acute Toxicity (LD50)**

This protocol is based on the methodology described in the 1982 study by Patnaik & Dhawan. [8]



Click to download full resolution via product page

Figure 2: Workflow for the determination of acute toxicity (LD50) of centbucridine.



- Animals: Swiss mice (18-22 g), Charles Foster rats (120-150 g), and Rhesus monkeys (Macaca mulatta) of both sexes were used.
- Drug Administration: Centbucridine hydrochloride was dissolved in distilled water and administered as a single dose. The routes of administration were subcutaneous (s.c.) for rats and monkeys, and intraperitoneal (i.p.) for mice.
- Observation: Animals were observed for 24 hours for signs of toxicity and mortality.
- Calculation: The LD<sub>50</sub> values with 95% confidence limits were calculated using the method of Litchfield and Wilcoxon.

#### **Evaluation of Local Anesthetic Activity**

The following protocols were adapted from the foundational pharmacological studies to assess different types of local anesthesia.[10]

- Infiltration Anesthesia (Guinea Pig Wheal Method):
  - Animals: Guinea pigs of either sex (300-400 g).
  - Procedure: The backs of the animals were closely clipped. Six separate intracutaneous wheals were raised on each animal by injecting 0.1 ml of the test solution.
  - Endpoint: Each wheal was pricked with a pin six times at 5-minute intervals for 30 minutes. The absence of a skin twitch (panniculus carnosus reflex) was considered a positive response for anesthesia. The total number of positive responses out of a possible 36 was recorded.
  - Analysis: The anesthetic score was calculated, and the potency was compared to a standard (lidocaine).
- Corneal (Surface) Anesthesia (Rabbit):
  - Animals: Rabbits of either sex (1.5-2.0 kg).
  - Procedure: Two drops of the test solution were instilled into the conjunctival sac of one eye. The other eye served as a control.



- Endpoint: The cornea was stimulated with a fine nylon bristle every 5 minutes. The absence of the blink reflex was taken as the endpoint for anesthesia.
- Analysis: The onset and duration of anesthesia were recorded.
- Nerve Block Anesthesia (Rat Sciatic Nerve Block):
  - Animals: Rats of either sex (100-150 g).
  - Procedure: 0.1 ml of the test solution was injected into the tissue surrounding the sciatic nerve.
  - Endpoint: The motor response to a noxious stimulus (pinching the toes) was evaluated.
     The inability of the animal to withdraw its leg was considered a positive sign of a successful nerve block.
  - Analysis: The onset and duration of the motor paralysis were recorded.

#### **Evaluation of Neurotoxicity**

This protocol is based on the methodology described in the 1982 study by Gupta et al. evaluating potential neurotoxicity.[9]





Click to download full resolution via product page

Figure 3: Experimental workflow for the evaluation of centbucridine's neurotoxicity.

- Intrathecal Administration (Rabbits):
  - Procedure: Centbucridine (0.5% and 1.0% solutions) or a saline control was injected into the subarachnoid space.
  - Observation: Animals were observed for signs of motor weakness, paralysis, or convulsions.
  - Histopathology: After a 7-day observation period, animals were sacrificed, and the spinal cord was examined for any pathological changes, such as inflammation, demyelination, or



neuronal damage.

- Intrasciatic Administration (Rats):
  - Procedure: Centbucridine or saline was injected directly around the exposed sciatic nerve.
  - Observation: The animals were observed for any motor deficits in the corresponding limb.
  - Histopathology: Nerves were excised after 7 days and examined microscopically for signs of nerve damage.

#### Conclusion

**Centbucridine** is a potent local anesthetic with a chemical structure and pharmacological profile that distinguish it from traditional ester and amide agents. Its high potency, rapid onset, long duration of action, and intrinsic vasoconstrictor properties make it an effective alternative to lidocaine. The extensive preclinical and clinical data demonstrate a favorable safety profile. This guide provides a foundational technical overview to support further research and development of this unique compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Teratogenic studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Centbucridine | 82636-28-0 | >98% [smolecule.com]
- 3. Bucricaine hydrochloride | C17H23ClN2 | CID 6918423 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. acofs.weebly.com [acofs.weebly.com]



- 6. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the genotoxicity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (centbucridine): a new local anaesthetic PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological study of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study between 0.5% centbucridine HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of local anaesthetic activity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a 4-substituted polymethylenequinoline PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Centbucridine: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668378#centbucridine-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





